molecular formula C28H30N2O2 B12395240 Darifenacin-d4

Darifenacin-d4

Cat. No.: B12395240
M. Wt: 430.6 g/mol
InChI Key: HXGBXQDTNZMWGS-JBAXBHDASA-N
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Description

Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence by acting as a competitive muscarinic receptor antagonist. The deuterated form, this compound, is often used as an internal standard in bioanalytical methods, particularly in mass spectrometry, to quantify Darifenacin levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Darifenacin-d4 involves the incorporation of deuterium atoms into the Darifenacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is crucial in verifying the deuterium incorporation and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Darifenacin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Darifenacin-d4 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Darifenacin-d4, like its non-deuterated counterpart, acts as a competitive antagonist of the muscarinic M3 receptor. This receptor is primarily responsible for mediating bladder muscle contractions. By blocking the M3 receptor, this compound reduces the urgency to urinate, making it effective in treating overactive bladder conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Darifenacin-d4 is unique due to its deuterated nature, which provides advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it a valuable tool in bioanalytical research .

Properties

Molecular Formula

C28H30N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

2,2-diphenyl-2-[(3S)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1/i13D2,16D2

InChI Key

HXGBXQDTNZMWGS-JBAXBHDASA-N

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Origin of Product

United States

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